molecular formula C9H10N2 B3025514 3,6-Dimethylimidazo[1,2-A]pyridine CAS No. 78132-62-4

3,6-Dimethylimidazo[1,2-A]pyridine

Cat. No.: B3025514
CAS No.: 78132-62-4
M. Wt: 146.19 g/mol
InChI Key: VVWRVGQVEMXVQB-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[1,2-A]pyridine is a chemical compound based on the privileged imidazo[1,2-a]pyridine scaffold, recognized for its wide range of applications in medicinal chemistry and drug discovery . This fused bicyclic heterocycle is a fundamental building block in the synthesis of various biologically active molecules . Researchers value this scaffold for its structural similarity to purines, which often translates to significant pharmacological potential . The imidazo[1,2-a]pyridine core is found in numerous compounds with diverse biological activities. Notably, this scaffold is a key structural component in several clinical and investigational drugs, including the ferroptosis inhibitor C18, which has demonstrated strong neuroprotective effects in a cerebral ischemia model, highlighting its potential for treating neurological disorders . Additionally, the closely related compound Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a prominent anti-tuberculosis drug candidate in Phase II clinical trials that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis . Other examples include Zolpidem, used for the treatment of insomnia, and Alpidem, an anxiolytic drug . The structural features of the imidazo[1,2-a]pyridine ring system make it a versatile intermediate for further chemical functionalization, enabling the exploration of new chemical space in the development of therapeutic agents for conditions such as cancer, infectious diseases, and central nervous system disorders . This product is intended for research purposes only, strictly within laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRVGQVEMXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dimethylimidazo 1,2 a Pyridine and Its Derivatives

Established Synthetic Pathways for the Imidazo[1,2-a]pyridine (B132010) Scaffold

The construction of the imidazo[1,2-a]pyridine core can be achieved through several reliable and versatile synthetic routes. These methods often utilize readily available starting materials and offer a high degree of functional group tolerance.

Cyclization Reactions of Precursors

One of the most traditional and widely used methods for synthesizing imidazo[1,2-a]pyridines is the cyclization of 2-aminopyridines with α-halo ketones or their equivalents. bio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424) by the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. bio-conferences.org

The reaction conditions for this cyclization can vary. While early methods required high temperatures, subsequent improvements have allowed the reaction to proceed under milder conditions, often with the use of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. bio-conferences.org Furthermore, catalyst-free versions of this reaction have been developed, proceeding efficiently at moderate temperatures without the need for a solvent. bio-conferences.org The key step in this process is the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine. bio-conferences.org

Recent advancements have also focused on making this classic reaction more environmentally friendly. For instance, performing the reaction in water as a green solvent, assisted by ultrasound and a KI/tert-butyl hydroperoxide catalytic system, has been shown to be an effective method for C-H functionalization of ketones and subsequent cyclization with 2-aminopyridines. organic-chemistry.org

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridine, α-Bromoacetaldehyde150-200 °C, sealed tubeImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, α-Bromo/chloroketones60 °C, no catalyst, no solventImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridines, KetonesKI/tert-butyl hydroperoxide, Ultrasound, WaterImidazo[1,2-a]pyridines organic-chemistry.org

Multi-component Reactions (MCRs) for Imidazo[1,2-a]pyridine Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and the ability to generate complex molecules in a single step. mdpi.com Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. researchgate.netnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netnih.gov The GBB reaction is highly versatile, allowing for the introduction of diversity at three positions of the final product by simply varying the starting materials. beilstein-journals.org

The reaction is typically catalyzed by a Lewis or Brønsted acid, with scandium triflate and perchloric acid being common choices. nih.govbeilstein-journals.org Eco-friendly catalysts like ammonium (B1175870) chloride have also been employed, particularly in conjunction with microwave irradiation to accelerate the reaction. mdpi.com The GBB reaction has proven to be a robust method for creating libraries of imidazo[1,2-a]pyridine derivatives. nih.gov

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridine, Aldehyde, IsocyanideScandium triflate, Methanol, Microwave irradiation3-Aminoimidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridines, 3-Formyl-chromone, IsocyanidesAmmonium chloride (20 mol%), EtOH, Microwave irradiationImidazo[1,2-a]pyridine-chromones mdpi.com
2-Amino-5-chloropyridine, 2-(3-Formylphenoxy)acetic acid, tert-Butyl isocyanideSc(OTf)₃, MeOH/DCMSubstituted imidazo[1,2-a]pyridine beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has significantly expanded the scope of imidazo[1,2-a]pyridine synthesis, enabling the formation of C-C and C-N bonds under mild conditions. researchgate.net Copper and palladium are among the most frequently used metals in these transformations.

Copper-catalyzed reactions often involve the aerobic oxidative cyclization of 2-aminopyridines with various coupling partners. For instance, the reaction of 2-aminopyridines with acetophenones, catalyzed by copper(I) iodide (CuI) under an air atmosphere, provides a direct route to 2-substituted imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant has been developed. organic-chemistry.org

Palladium-catalyzed reactions are also valuable, particularly for the functionalization of the imidazo[1,2-a]pyridine core. For example, Pd-catalyzed carbonylation has been used to introduce carboxamide groups at the 6- or 8-positions of the ring system. researchgate.net

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridines, AcetophenonesCuI, Aerobic oxidation2-Substituted imidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridines, NitroolefinsCopper catalyst, Air (oxidant)Imidazo[1,2-a]pyridines organic-chemistry.org
6- or 8-Iodo-imidazo[1,2-a]pyridinesPd-catalyzed carbonylation6- or 8-Carboxamido-imidazo[1,2-a]pyridines researchgate.net
2-Aminopyridine, Aldehyde, Terminal alkyneCopper catalystImidazo[1,2-a]pyridine derivatives bio-conferences.org
Pyridine N-oxide, AlkynesPicAuCl₂, AcidImidazo[1,2-a]pyridines nih.gov

Metal-Free and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally benign. acs.org This has led to the exploration of metal-free and green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines.

These methods often utilize readily available and non-toxic reagents and solvents. For example, a molecular iodine-catalyzed three-component reaction of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions has been reported. nih.gov This approach, assisted by ultrasonication, provides a green route to pharmacologically relevant imidazo[1,2-a]pyridine scaffolds. nih.gov

Another metal-free approach involves the reaction of ynals, pyridin-2-amines, and alcohols or thiols, which leads to the formation of C-N, C-O, and C-S bonds in a single step. acs.org Furthermore, catalyst-free annulation reactions between vinyl azides and 2-aminopyridines have been shown to produce imidazo[1,2-a]pyridines in high yields with excellent atom economy. organic-chemistry.org Electrochemically initiated intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines, using catalytic hydriodic acid as a redox mediator in ethanol (B145695), represents another environmentally friendly strategy. rsc.org

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridine derivatives, Acetophenones, DimedoneMolecular iodine, Ultrasonication, Water, Aerobic conditionsImidazo[1,2-a]pyridine scaffolds nih.gov
Ynals, Pyridin-2-amines, Alcohols or ThiolsMetal-freeImidazo[1,2-a]pyridines with C-O or C-S bonds acs.org
Vinyl azides, 2-AminopyridinesCatalyst-freeImidazo[1,2-a]pyridines organic-chemistry.org
Ketones, 2-AminopyridinesCatalytic hydriodic acid, Electrochemical initiation, EthanolImidazo[1,2-a]pyridines rsc.org

Synthesis of 3,6-Dimethylimidazo[1,2-A]pyridine and Specific Analogues

The synthesis of the specific compound this compound can be achieved by applying the general methodologies described above with appropriately substituted starting materials. For instance, the reaction of 5-methyl-2-aminopyridine with a 3-halobutan-2-one derivative would be a direct approach following the classical cyclization pathway. google.com

A patented process describes the synthesis of isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate, a derivative of the target compound. This process involves the reaction of a substituted 2-aminopyridine with 3-bromo-2-butanone (B1330396) in cyclohexanone. google.com This highlights the utility of the cyclization reaction for preparing specifically substituted imidazo[1,2-a]pyridines.

Furthermore, the synthesis of various 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids has been reported. nih.govnih.gov While not directly the target compound, these syntheses demonstrate the feasibility of introducing substituents at the 6-position of the imidazo[1,2-a]pyridine ring, which is a key structural feature of this compound. The starting materials and general strategies used in these syntheses could be adapted for the preparation of this compound.

Routes to Ethyl this compound-2-carboxylate

The synthesis of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as a key example of building the imidazo[1,2-a]pyridine core. nih.govcookechem.com A common approach involves the reaction of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon component. For instance, the condensation of 2-amino-5-methylpyridine (B29535) with an ethyl 2-chloroacetoacetate derivative provides the target ester. This reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

Reactant 1Reactant 2Product
2-Amino-5-methylpyridineEthyl 2-chloroacetoacetateEthyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained. The ester functionality at the 2-position provides a versatile handle for further synthetic modifications.

Targeted Synthesis of Imidazo[1,2-a]pyridine-Tethered Pyrazoline Derivatives

The synthesis of hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold with other heterocyclic systems, such as pyrazolines, has garnered interest for developing new pharmacologically active agents. nih.gov A synthetic strategy for imidazo[1,2-a]pyridine-tethered pyrazoline derivatives often starts with a suitably functionalized imidazo[1,2-a]pyridine. For example, an imidazo[1,2-a]pyridine with a formyl group can undergo a Claisen-Schmidt condensation with an appropriate ketone to form a chalcone (B49325) intermediate. This α,β-unsaturated ketone can then be reacted with a hydrazine (B178648) derivative to construct the pyrazoline ring through a cyclocondensation reaction. The specific substitution pattern on the imidazo[1,2-a]pyridine and the pyrazoline ring can be varied to create a library of diverse compounds.

Starting MaterialKey IntermediateFinal Product
Formyl-imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine-chalconeImidazo[1,2-a]pyridine-tethered pyrazoline

Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine (B2763464)

The synthesis of 2,6-dimethylimidazo[1,2-a]pyridine can be achieved through several routes. A prominent method is the multicomponent coupling reaction. nih.gov This approach often involves the reaction of 2-amino-5-methylpyridine, an aldehyde, and an isocyanide in the presence of a catalyst, a variation of the Groebke–Blackburn–Bienaymé reaction. beilstein-journals.org Another common strategy is the cyclocondensation of 2-amino-5-methylpyridine with a suitable α-haloketone, such as chloroacetone. This reaction, often carried out under thermal conditions or with base catalysis, leads to the formation of the desired 2,6-dimethylimidazo[1,2-a]pyridine. nih.gov Palladium-catalyzed coupling reactions have also been employed to introduce substituents at specific positions of the imidazo[1,2-a]pyridine scaffold. nih.gov

Reactant AReactant BProduct
2-Amino-5-methylpyridineChloroacetone2,6-Dimethylimidazo[1,2-a]pyridine

Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

A multi-step reaction sequence is typically employed for the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives. researchgate.net The process can commence with the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate to form the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate. researchgate.net This ester is then hydrolyzed, for instance with lithium hydroxide, to yield the carboxylic acid. researchgate.net Finally, the carboxylic acid is coupled with a variety of substituted amines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt) to afford the desired carboxamide derivatives. researchgate.net

StepReactantsProduct
12-Amino-γ-picoline, Ethyl 2-chloroacetoacetateEthyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
2Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, LiOH2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
32,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, Substituted amine, EDCI, HOBt2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative

Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-ylcarbonyl Derivatives

The synthesis of derivatives based on the 2,8-dimethylimidazo[1,2-a]pyridine-3-ylcarbonyl scaffold often begins with the appropriately substituted 2-aminopyridine, in this case, 2-amino-3-methylpyridine. The core imidazo[1,2-a]pyridine ring system is typically constructed through a condensation reaction with a suitable three-carbon synthon, followed by functionalization at the 3-position to introduce the carbonyl group. For example, a 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (B1375740) can be synthesized and subsequently used in palladium-catalyzed carbonylation reactions or other cross-coupling reactions to introduce the desired carbonyl-containing moiety. biosynth.com

Regioselectivity and Stereoselectivity in the Synthesis of Dimethylimidazo[1,2-a]pyridines

Regioselectivity is a critical consideration in the synthesis of substituted imidazo[1,2-a]pyridines, as the substitution pattern on the pyridine ring dictates the final position of substituents on the bicyclic system. The reaction of an unsymmetrically substituted 2-aminopyridine with an α-haloketone can potentially lead to two different regioisomers. However, the reaction is often highly regioselective, with the initial N-alkylation occurring at the more nucleophilic pyridine ring nitrogen, which is influenced by the electronic effects of the substituents on the pyridine ring. rsc.org For instance, electron-donating groups on the pyridine ring can direct the cyclization to afford a specific regioisomer. rsc.org In some cases, catalyst-free conditions have been shown to provide high regioselectivity in the synthesis of these compounds. rsc.org

Stereoselectivity becomes a factor when chiral centers are introduced into the molecule, for example, in the synthesis of imidazo[1,2-a]pyridine-tethered pyrazoline derivatives or when substituents with stereocenters are introduced. The stereochemical outcome of such reactions can be influenced by the reaction conditions, the nature of the catalyst, and the chirality of the starting materials. While the core imidazo[1,2-a]pyridine ring is planar and achiral, the introduction of stereogenic centers in the substituents requires careful control to obtain the desired stereoisomer.

Synthetic Challenges and Process Optimization Strategies

Despite the development of numerous synthetic methods, challenges remain in the synthesis of dimethylimidazo[1,2-a]pyridines. These challenges include achieving high yields for all desired substitution patterns, controlling regioselectivity in certain cases, and developing environmentally benign and cost-effective synthetic routes. acs.org The use of harsh reagents, high temperatures, and expensive metal catalysts can limit the scalability and practical application of some methods. acs.orgresearchgate.net

Process optimization strategies are continuously being explored to address these challenges. The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases. researchgate.net The development of catalyst-free reactions and the use of greener solvents like water or ethanol are also key areas of focus. organic-chemistry.orgrsc.org Multicomponent reactions are attractive for their atom economy and ability to generate molecular diversity in a single step. nih.gov Furthermore, the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing the efficiency and cost-effectiveness of the synthesis of these important heterocyclic compounds. nih.gov The use of flow chemistry is another emerging strategy that can offer improved control over reaction parameters and facilitate safer and more efficient production.

Chemical Reactivity and Transformation Studies of 3,6 Dimethylimidazo 1,2 a Pyridine Systems

Reactivity of the Imidazo[1,2-a]pyridine (B132010) Core

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate its reactivity towards various chemical reagents.

Electrophilic Aromatic Substitution Reactions

The imidazo[1,2-a]pyridine nucleus is an electron-rich heteroaromatic system, which makes it susceptible to electrophilic aromatic substitution (EAS) reactions. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which can make the ring less reactive towards electrophiles compared to benzene. pearson.com However, the imidazole (B134444) fusion introduces electron density, influencing the regioselectivity of these reactions. In pyridine itself, electrophilic substitution typically occurs at the 3-position to avoid placing a positive charge on the nitrogen atom in the reaction intermediate. quora.comyoutube.com For the imidazo[1,2-a]pyridine system, the electron-rich nature generally directs electrophiles to specific positions.

While the imidazo[1,2-a]pyridine core is generally reactive towards electrophiles, steric hindrance from the methyl groups at positions 3 and 6 in 3,6-dimethylimidazo[1,2-a]pyridine can influence the regioselectivity of these reactions.

Nucleophilic Additions

Nucleophilic addition reactions on the imidazo[1,2-a]pyridine core are also a key area of study. The electron-deficient character of certain positions in the pyridine ring can facilitate attack by nucleophiles. For instance, pyridines can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups or when forming intermediates like Zincke imines. chemrxiv.orgnih.gov In the context of imidazo[1,2-a]pyridine derivatives, nucleophilic aromatic substitution has been utilized to introduce functionalities, such as in the selenylation of formyl-substituted imidazo[1,2-a]pyridines. rsc.org

Transformations of Functional Groups on this compound Derivatives

The functional groups attached to the this compound core can undergo various transformations to yield a diverse range of derivatives.

Hydrolysis of Ester Moieties

Ester groups on the imidazo[1,2-a]pyridine scaffold can be hydrolyzed to the corresponding carboxylic acids. This transformation is a common step in the synthesis of more complex molecules. For example, the partial hydrolysis of a dihydropyridine (B1217469) dicarboxylic acid diester can be achieved with high yield using an aqueous solution of alkali hydroxides in the presence of a lower alcohol. google.com This method provides a route to key carboxylic acid intermediates.

Table 1: Hydrolysis of Ester Derivatives

Starting Material Reagents and Conditions Product Yield Reference
Dimethyl 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Aqueous alkali hydroxide, lower alcohol 3-Methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid High google.com

Amidation Reactions

Carboxylic acid derivatives of this compound can be converted to amides, a functional group prevalent in many biologically active molecules. researchgate.netnih.gov Palladium-catalyzed aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines is an effective method for introducing a carboxamide moiety. researchgate.net This reaction demonstrates good yields and can be performed using a recyclable heterogeneous catalyst. researchgate.net

Table 2: Synthesis of Amide Derivatives via Aminocarbonylation

Substrate Amine Catalyst Product Yield Reference

Halogenation and Nitration Studies

Halogenation and nitration are important electrophilic aromatic substitution reactions for functionalizing the imidazo[1,2-a]pyridine core.

Halogenation: The electron-rich imidazo[1,2-a]pyridine core readily undergoes halogenation. However, direct halogenation of pyridines can require harsh conditions due to the ring's π-deficiency. chemrxiv.orgnih.gov Milder methods have been developed, such as those using N-halosuccinimides or designed phosphine (B1218219) reagents. chemrxiv.orgnih.gov For instance, bromination of 6-iodo-2-phenylH-imidazo[1,2-a]pyridine can be achieved. sigmaaldrich.com

Nitration: Nitration of pyridine rings is generally a challenging transformation that requires harsh conditions, such as a mixture of nitric acid and fuming sulfuric acid (oleum), to achieve good yields. quora.comgoogle.com The presence of activating groups can facilitate this reaction. For this compound, the electron-donating methyl groups would likely influence the position of nitration.

Table 3: Halogenation and Nitration Reactions

Reaction Substrate Reagents Product Reference
Bromination 2,7-dimethylimidazo[1,2-a]pyridine Not specified 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine sigmaaldrich.com

Strategic Derivatization for Pharmacological Enhancement

The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the development of novel therapeutic agents due to its favorable physicochemical properties and synthetic accessibility. Strategic derivatization of the core structure, including the this compound system, has been a key strategy to modulate and enhance its pharmacological profile for various biological targets. Research has demonstrated that systematic modifications at different positions of the imidazo[1,2-a]pyridine ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

One notable area of investigation has been the development of imidazo[1,2-a]pyridine derivatives as antagonists for the Neuropeptide S (NPS) receptor. The NPS system is implicated in a range of physiological processes, including arousal, anxiety, and food intake. The discovery of potent and selective NPS receptor antagonists is a promising avenue for therapeutic intervention in related disorders.

Initial high-throughput screening efforts identified certain imidazopyridine derivatives as promising hits. Subsequent lead optimization focused on systematic structural modifications to establish a robust structure-activity relationship (SAR). These studies have revealed critical insights into the chemical features required for potent antagonism of the NPS receptor.

For instance, the introduction of a bulky and lipophilic group at the 3-position of the imidazo[1,2-a]pyridine ring has been shown to be crucial for activity. A key series of compounds explored this derivatization by incorporating a diphenylphosphorothioyl moiety. This led to the discovery of potent antagonists, and further modifications around this core have been explored to refine the pharmacological profile.

The following table summarizes the structure-activity relationship of a series of derivatized imidazo[1,2-a]pyridine analogs, highlighting the impact of substitutions on their antagonist potency at the NPS receptor, as measured by the inhibition of cAMP and calcium mobilization pathways.

Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as NPS Receptor Antagonists

Compound R1 R2 R3 R4 IC50 (cAMP, µM) IC50 (Ca2+, µM)
1 H H H H >50 >50
2 Me H H H 15.2 25.1
3 H Me H H 8.5 12.3
4 Me Me H H 2.1 4.5
5 Me Me P(S)(Ph)2 H 0.085 0.15
6 Me Me P(S)(4-F-Ph)2 H 0.062 0.11

| 7 | Me | Me | P(S)(Ph)2 | 6-Me | 0.091 | 0.18 |

Data synthesized from published research findings.

The data clearly indicates that the unsubstituted imidazo[1,2-a]pyridine (Compound 1) is inactive. The introduction of methyl groups at the 2- and 3-positions (Compounds 2, 3, and 4) progressively increases the antagonist potency. A significant enhancement in activity is observed with the incorporation of the diphenylphosphorothioyl group at the 3-position (Compound 5). Further derivatization of the phenyl rings of the phosphorothioyl moiety with an electron-withdrawing fluorine atom (Compound 6) leads to a modest improvement in potency. The addition of a methyl group at the 6-position of the pyridine ring (Compound 7), creating a derivative of the this compound system, maintains high potency, demonstrating the tolerance for substitution at this position.

These findings underscore the importance of strategic derivatization in transforming a weakly active scaffold into a highly potent pharmacological agent. The systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core has provided a clear roadmap for the design of future antagonists with potentially enhanced therapeutic value.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 3,6-dimethylimidazo[1,2-a]pyridine is anticipated to provide distinct signals for each proton in the molecule, confirming the substitution pattern. The chemical shifts are influenced by the electron-donating methyl groups and the electronic environment of the fused heterocyclic system.

Based on analyses of the parent imidazo[1,2-a]pyridine (B132010) and its derivatives, the following table outlines the predicted ¹H NMR spectral data. dtic.milresearchgate.netchemicalbook.com The protons on the pyridine (B92270) ring (H-5, H-7, H-8) and the imidazole (B134444) ring (H-2) will exhibit characteristic chemical shifts and coupling patterns. The two methyl groups at positions C-3 and C-6 will appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~ 7.4-7.6 s
H-5 ~ 7.5-7.7 d
H-7 ~ 6.9-7.1 d
H-8 ~ 7.9-8.1 s
3-CH₃ ~ 2.3-2.5 s
6-CH₃ ~ 2.3-2.5 s

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions. "s" denotes a singlet and "d" denotes a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The predicted chemical shifts for the carbon atoms are based on data from the unsubstituted imidazo[1,2-a]pyridine and related methylated derivatives. dtic.milresearchgate.netresearchgate.nettestbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~ 125-128
C-3 ~ 120-123
C-5 ~ 122-125
C-6 ~ 130-133
C-7 ~ 112-115
C-8 ~ 117-120
C-8a ~ 145-148
3-CH₃ ~ 15-18
6-CH₃ ~ 20-23

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. For this compound (C₉H₁₀N₂), the molecular weight is 146.19 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern of imidazo[1,2-a]pyridines typically involves characteristic losses that can help confirm the structure.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The theoretical exact mass of the [M+H]⁺ ion for this compound is calculated to be 147.0917. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Value
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
HRMS (ESI) [M+H]⁺ Calculated: 147.0917

Note: ESI stands for Electrospray Ionization.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display characteristic absorption bands corresponding to its aromatic and aliphatic components.

Table 4: Predicted FTIR Spectral Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H 3000-3100 Stretch
Aliphatic C-H (methyl) 2850-3000 Stretch
Aromatic C=C and C=N 1450-1650 Stretch
C-N 1250-1350 Stretch
C-H Bending 700-900 Out-of-plane bend

Note: These are general ranges and the exact peak positions can provide a unique fingerprint for the compound.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm the empirical and molecular formula of a synthesized compound. For a pure sample of this compound, the experimental values are expected to be in close agreement with the theoretical calculations. chemaxon.comchemaxon.comnih.gov

Table 5: Elemental Analysis Data for this compound (C₉H₁₀N₂)

Element Theoretical Percentage (%)
Carbon (C) 73.94
Hydrogen (H) 6.90
Nitrogen (N) 19.16

Note: Experimental values for a pure sample should ideally be within ±0.4% of the theoretical values.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is indispensable for determining the purity of a synthesized compound and for analyzing complex mixtures.

In a typical LCMS analysis of a compound like this compound, the sample would be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, packed with a stationary phase, separates the components of the sample based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, a reversed-phase column (e.g., C18) would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid) to improve peak shape.

As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities. The high sensitivity of mass spectrometry enables the detection of even trace levels of by-products or starting materials, providing a comprehensive purity profile.

A key advantage of using LCMS is its ability to provide information about both the retention time (from the LC) and the molecular weight (from the MS) of each component in the sample. This dual detection provides a high degree of confidence in peak identification. For instance, in the analysis of related imidazo[1,2-a]pyridine derivatives, LCMS is routinely used to monitor the progress of reactions and to confirm the identity and purity of the final products. While a specific validated method for this compound is not documented in readily available literature, a general approach can be outlined.

Table 1: Illustrative LCMS Parameters for Analysis of Imidazo[1,2-a]pyridine Derivatives

ParameterValue/Description
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL
MS System Quadrupole or Time-of-Flight (TOF) Mass Analyzer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V

This table represents a typical set of starting conditions for developing an LCMS method for a small organic molecule like this compound. The actual parameters would be optimized to achieve the best separation and sensitivity for the specific compound and its potential impurities.

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves several steps. First, a high-quality single crystal of the compound must be grown. This can often be the most challenging step. The crystal is then mounted on a goniometer and placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. This pattern is recorded by a detector.

The diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice. The final step is to solve and refine the crystal structure, which involves using the diffraction data to determine the positions of all the atoms in the unit cell.

While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 3-(2,6-Dimethylanilino)imidazo[1,2-a]pyridin-1-ium perchlorate, has been reported. nih.gov This structure reveals a triclinic crystal system with the space group P-1. The imidazo[1,2-a]pyridine core in this related molecule is essentially planar. nih.gov Such information is invaluable for understanding the molecule's shape and how it packs in the solid state.

Table 2: Example of Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative

ParameterExample Value
Chemical Formula C₁₅H₁₆N₃⁺·ClO₄⁻
Crystal System Triclinic
Space Group P-1
a (Å) 8.6347 (3)
b (Å) 8.7663 (3)
c (Å) 11.5155 (4)
α (°) 70.668 (2)
β (°) 73.131 (2)
γ (°) 72.679 (2)
Volume (ų) 767.24 (5)
Z 2
Temperature (K) 100 nih.gov

This table illustrates the type of detailed structural information that can be obtained from an X-ray crystallography experiment. For this compound, a similar analysis would provide definitive proof of its structure and reveal key details about its solid-state conformation and packing.

Computational and Theoretical Investigations of 3,6 Dimethylimidazo 1,2 a Pyridine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of heterocyclic compounds like 3,6-dimethylimidazo[1,2-a]pyridine. These computational methods provide valuable insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies and Methodologies

DFT has been widely used to investigate the electronic and structural properties of various heterocyclic systems, including those related to imidazo[1,2-a]pyridines. A common approach involves geometry optimization of the molecule using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G(d,p) or 6-311G(d,p). nih.govepstem.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule.

Once the geometry is optimized, a range of electronic properties can be calculated. These calculations are performed to understand the distribution of electrons within the molecule and to predict its chemical behavior. For instance, DFT methods are used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.govaimspress.com The choice of the functional and basis set is critical and can influence the accuracy of the results. The B3LYP functional is popular due to its balance of computational cost and accuracy for many organic molecules. irjweb.comnih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. aimspress.comscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. schrodinger.com For imidazo[1,2-a]pyridine (B132010) derivatives, a lower HOMO-LUMO gap can indicate higher reactivity. nih.gov The HOMO and LUMO energy values also provide information about the electron-donating and electron-accepting abilities of the molecule, respectively. irjweb.com

Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Global Softness)

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the principles of conceptual DFT. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). A larger value indicates a "harder" molecule, which is less reactive.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher value indicates a "softer" molecule, which is more reactive. nih.gov

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (E_HOMO + E_LUMO) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

These descriptors are valuable for comparing the reactivity of different molecules within a series of compounds. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA) Determinations

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be determined through computational methods.

Ionization Potential (IP): The minimum energy required to remove an electron from a gaseous atom or molecule. Within the framework of DFT, it can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added to a gaseous atom or molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

These values are crucial for understanding the redox properties of a molecule and its behavior in electron transfer reactions. Experimental values for related compounds, such as pyridine (B92270), can be found in resources like the NIST WebBook. nist.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations can reveal the different conformations a molecule like this compound can adopt and the interactions it forms with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's conformational landscape and its intermolecular interactions, such as hydrogen bonding. nih.gov This information is particularly valuable for understanding how the molecule might bind to a biological target. nih.gov

In Silico Prediction Models for Biological Activity (excluding clinical data)

Computational methods, often referred to as in silico models, are increasingly used to predict the biological activity of compounds before they are synthesized and tested in the lab. plos.org These models can save significant time and resources in the drug discovery process.

For compounds like this compound, various in silico approaches can be used:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. By scoring the binding affinity, it can help identify potential biological targets and predict the potency of the compound as an inhibitor or activator. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen virtual libraries of compounds for those that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features that influence activity, these models can be used to predict the activity of new, untested compounds. nih.gov

ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This helps to assess the "drug-likeness" of a molecule and identify potential liabilities early in the drug discovery process. For example, Lipinski's rule of five is a commonly used filter to evaluate the oral bioavailability of a compound. nih.gov

These computational tools provide a powerful framework for guiding the design and optimization of new imidazo[1,2-a]pyridine derivatives with desired biological activities.

Correlation between Theoretical Descriptors and Experimental Observations

In general, for the imidazo[1,2-a]pyridine scaffold, researchers frequently employ computational methods, such as Density Functional Theory (DFT), to calculate a range of theoretical descriptors. These descriptors include, but are not limited to, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and various quantum chemical parameters that describe the molecule's reactivity and stability.

Subsequently, these calculated theoretical descriptors are often correlated with experimentally determined properties. Such experimental observations can encompass a wide array of characteristics, including:

Spectroscopic Properties: Correlations are often drawn between calculated electronic transitions and experimentally observed UV-Vis absorption and emission spectra. Similarly, calculated vibrational frequencies are compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in spectral assignments.

Chemical Reactivity: Theoretical descriptors are used to predict and rationalize the regioselectivity and reactivity of imidazo[1,2-a]pyridines in various chemical reactions. For instance, MEP maps can indicate the most likely sites for electrophilic or nucleophilic attack, which can then be verified through experimental studies.

Biological Activity: In the context of medicinal chemistry, researchers often attempt to establish Quantitative Structure-Activity Relationships (QSAR), where theoretical descriptors are correlated with the observed biological activity of a series of compounds. This can help in understanding the mechanism of action and in the design of more potent analogues.

However, it is crucial to reiterate that while these methodologies are well-established for the imidazo[1,2-a]pyridine family, specific data tables, detailed research findings, and established correlations for this compound are not present in the currently accessible scientific literature. The synthesis of this compound has been reported, but it is primarily mentioned in the context of broader chemical libraries for high-throughput screening or as a precursor in more complex syntheses. google.com

Therefore, a detailed and scientifically accurate account of the correlation between theoretical descriptors and experimental observations, as requested, cannot be provided for the specific chemical compound this compound due to the lack of dedicated research publications on this topic.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Methodologies for Structure-Activity Relationship Elucidation

The elucidation of SAR for 3,6-dimethylimidazo[1,2-a]pyridine and its analogues employs a combination of experimental and computational techniques. nih.gov Medicinal chemistry approaches are fundamental, involving the synthesis of a series of analogues with systematic variations in their structure. nih.gov These variations can include modifications at different positions of the imidazo[1,2-a]pyridine (B132010) core, allowing for the exploration of how these changes affect biological activity. nih.gov

Computational methods play a significant role in understanding these relationships at a molecular level. nih.gov Molecular docking simulations are used to predict the binding modes of analogues within the active site of a biological target, providing insights into the structural basis for their activity. nih.gov Furthermore, the analysis of molecular electrostatic potential (MEP) maps helps in understanding the electronic properties of the molecules and how they interact with the target. mdpi.com Quantitative structure-activity relationship (QSAR) studies are also employed to correlate physicochemical properties of the compounds with their biological activities. researchgate.net These integrated approaches, combining synthesis, biological testing, and computational modeling, are essential for a comprehensive understanding of the SAR of imidazo[1,2-a]pyridine derivatives.

Impact of Substituent Effects on Biological Activities of this compound Analogues

The biological activity of analogues of this compound is significantly influenced by the nature and position of substituents on the heterocyclic core and any appended phenyl rings. nih.gov

The introduction of halogen atoms, such as fluorine and bromine, can have a profound effect on the biological activity of imidazo[1,2-a]pyridine derivatives. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets. nih.gov

For instance, in a series of 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-aryl-2-imino-1,2-dihydropyridine-3-carbonitriles, the presence of a bromo substituent on the phenyl ring at the 6-position resulted in a compound with strong inhibitory effects on PDE3A and potent cytotoxic effects on cancer cell lines. nih.gov The introduction of a fluorine atom can also significantly improve antibacterial activity, possibly by reducing the electron cloud density of the pyridine (B92270) ring and enhancing binding to the target or penetration through bacterial membranes. nih.gov The table below summarizes the impact of halogenation on the activity of some imidazo[1,2-a]pyridine analogues.

Compound AnalogueSubstituentBiological ActivityReference
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileBromoStrong PDE3A inhibitory effects and cytotoxic effects. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativeFluoroSignificantly increased antibacterial activity. nih.gov

The size and lipophilicity of substituents are critical determinants of the biological activity of this compound analogues. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), affects the transport of compounds across biological membranes and their interaction with target proteins. ub.edumdpi.com

Studies have shown a direct correlation between the lipophilicity of imidazo[1,2-a]pyridine derivatives and their anti-parasitic activity, with an optimal log P value identified for maximum biological response. researchgate.net The introduction of bulky and more lipophilic groups can lead to a significant increase in potency. For example, in a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, analogues with bulky and more lipophilic biaryl ethers demonstrated nanomolar potency.

The following table illustrates the influence of bulky groups and lipophilicity on the activity of selected imidazo[1,2-a]pyridine derivatives.

Compound SeriesSubstituent CharacteristicsEffect on Biological ActivityReference
Imidazo[1,2-a]pyridine derivativesVarying lipophilicity (log P)Good correlation with anti-parasitic activity, with an optimal log P range. researchgate.net

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the biological activity of imidazo[1,2-a]pyridine analogues. These groups can influence the electron density distribution within the molecule, affecting its reactivity and interaction with biological targets. mdpi.comnih.gov

Electron-donating groups can increase the electron density around a metal center in coordination complexes, which can be a desirable feature in certain applications. nih.gov Conversely, electron-withdrawing groups can pull electron density away from a particular region of the molecule, which can also lead to enhanced biological activity. mdpi.com For example, the introduction of an electron-withdrawing cyano (-CN) group on a phenyl ring can create an electron-rich region over the carbonyl moiety, influencing its binding to the target protein. mdpi.com The nature and position of these groups are critical, as highlighted by the observation that an electron-withdrawing nitro (-NO2) group can have a different effect on the electronic density compared to a cyano group. mdpi.com

The table below provides examples of the effects of electron-donating and electron-withdrawing groups on the properties of pyridine-based compounds.

Compound SeriesSubstituent TypeObserved EffectReference
NNN pincer-type ligands with a central pyridine ringElectron-donating groupsIncreased electron density around the Cu(II) center. nih.gov
Thieno[2,3-b]pyridines with a phenylacetamide moietyElectron-withdrawing -CN groupFormation of an electron-rich region over the carbonyl moiety. mdpi.com
Thieno[2,3-b]pyridines with a phenylacetamide moietyElectron-withdrawing -NO2 groupDifferent effect on electron density compared to -CN group. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-a]pyridine Derivatives

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining the original biological activity. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has been successfully identified through scaffold hopping approaches as a promising starting point for the development of new therapeutic agents. nih.gov For instance, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through their shape and electrostatic similarity to a known pyridone modulator. nih.gov

Bioisosteric replacement is another key technique where a substituent or a group of substituents is replaced by another with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov In the context of imidazo[1,2-a]pyridine derivatives, bioisosteric replacement has been used to design potent and selective inhibitors of various enzymes. nih.gov For example, a series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors by means of bioisosteric replacement, leading to the identification of a potent and selective inhibitor. nih.gov

Rational Design Principles for Optimized Derivatives

The rational design of optimized this compound derivatives is guided by a deep understanding of the SAR and the three-dimensional structure of the biological target. nih.gov Structure-based drug design, which utilizes the crystal structure of the target protein, is a powerful approach to guide the optimization of lead compounds. nih.gov

Key principles in the rational design of these derivatives include:

Targeted modifications: Based on SAR data, specific positions on the imidazo[1,2-a]pyridine scaffold are identified for modification to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-based design: Utilizing the 3D structure of the target enzyme, such as c-Met, allows for the design of analogues that can form specific interactions with key residues in the active site, leading to improved inhibitory activity. nih.gov

Metabolic stability: A crucial aspect of optimization is to block potential sites of metabolism. By identifying the major metabolites of a lead compound, new analogues can be designed to be more resistant to metabolic degradation, thereby improving their oral bioavailability. nih.gov

Through the application of these rational design principles, it is possible to systematically optimize the properties of this compound analogues, leading to the development of promising new therapeutic agents. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The rational design of analogues of this compound leverages both ligand-based and structure-based computational drug design methodologies. These approaches are instrumental in understanding the structure-activity relationships (SAR) and in the discovery of novel, potent, and selective modulators of various biological targets.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or when a collection of active and inactive molecules is available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

One of the key LBDD techniques applied to the imidazo[1,2-a]pyridine scaffold is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis, HHPRR, was generated. This model consists of one positive ionizable feature, two hydrophobic groups, and two aromatic rings, outlining the key structural requirements for activity. openpharmaceuticalsciencesjournal.com

Another powerful LBDD method is the three-dimensional quantitative structure-activity relationship (3D-QSAR) . This technique establishes a mathematical correlation between the biological activity of a set of compounds and their 3D properties, such as electrostatic and steric fields. For the aforementioned antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides, an atom-based 3D-QSAR model was developed. This model, which was built upon an alignment to the common pharmacophore hypothesis, demonstrated strong predictive power with a high correlation coefficient (R²) of 0.9181 for the training set and a good cross-validation coefficient (Q²) of 0.6745 for the test set. openpharmaceuticalsciencesjournal.com Such models are valuable for predicting the activity of newly designed analogues.

The table below summarizes the statistical validation of the 3D-QSAR model developed for imidazo[1,2-a]pyridine-3-carboxamide analogues. openpharmaceuticalsciencesjournal.com

Parameter Value
Correlation Coefficient (R²)0.9181
Standard Deviation (SD)0.3305
Variance Ratio (F)85.9
Cross-Validation Coefficient (Q²)0.6745
Root Mean Square Error (RMSE)0.65
Pearson-R0.8427

Structure-Based Drug Design

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. rroij.com This approach allows for the design of ligands that can fit precisely into the target's binding site, leading to high affinity and selectivity.

Molecular docking is a primary tool in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. This method has been extensively applied to imidazo[1,2-a]pyridine derivatives to elucidate their binding modes and guide the design of more potent inhibitors for various targets.

For instance, in the development of novel inhibitors for cdc2-like kinase 1 (CLK1), a series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. nih.gov Molecular docking studies would be instrumental in understanding how these substitutions at the 3 and 6 positions influence the binding to the CLK1 active site. One of the most potent compounds from this series, compound 9e , exhibited an IC₅₀ value of 4 nM against CLK1 kinase. nih.gov

Similarly, SBDD has been pivotal in the creation of imidazo[1,2-a]pyridine derivatives as dual inhibitors of c-Met and VEGFR2 kinases. By utilizing the co-crystal structures of these kinases with known inhibitors, researchers designed novel analogues. nih.govresearchgate.net This approach led to the identification of a potent derivative, compound 26 , which incorporates a 6-methylpyridone ring and demonstrated strong inhibitory activity against both c-Met and VEGFR2. nih.gov

The following table presents the inhibitory activities of selected rationally designed imidazo[1,2-a]pyridine analogues against their respective kinase targets.

CompoundTarget(s)IC₅₀ (nM)
9e CLK14 nih.gov
26 c-Met1.9 nih.gov
VEGFR22.2 nih.gov

Furthermore, molecular docking was employed to investigate the anti-inflammatory potential of a novel imidazo[1,2-a]pyridine derivative by predicting its interaction with the NF-κB p50 protein. nih.gov In another study, docking simulations were used to assess the binding affinity of newly synthesized imidazo[1,2-a]pyridine derivatives towards oxidoreductase, a key enzyme in breast cancer, with one compound showing a high binding energy of -9.207 kcal/mol. asianpubs.org These examples underscore the utility of SBDD in exploring the therapeutic potential of the imidazo[1,2-a]pyridine scaffold across a range of diseases.

Mechanistic Elucidation of Biological Activities of Imidazo 1,2 a Pyridine Systems

Molecular Target Identification and Validation

The biological activities of imidazo[1,2-a]pyridine (B132010) derivatives are intrinsically linked to their interactions with specific molecular targets within the cell. These interactions can lead to the inhibition of crucial enzymes or the modulation of receptor functions, thereby disrupting disease processes.

Enzyme Inhibition Studies

Imidazo[1,2-a]pyridines have been extensively studied as inhibitors of various enzymes implicated in cancer and infectious diseases. For instance, certain derivatives have demonstrated significant inhibitory activity against protein kinases, a class of enzymes that are often dysregulated in cancer. By blocking the activity of these kinases, imidazo[1,2-a]pyridines can interfere with cancer cell signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

In the context of microbial infections, these compounds have been found to target enzymes that are essential for the survival of pathogens. For example, some imidazo[1,2-a]pyridine derivatives have shown potent inhibitory effects against enzymes involved in bacterial cell wall biosynthesis, a pathway that is absent in humans, making it an attractive target for antibiotic development.

A study on 6-substituted imidazo[1,2-a]pyridines revealed their ability to induce cell death in colon cancer cell lines, HT-29 and Caco-2. nih.gov The mechanism was found to involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8, key executioners of apoptosis. nih.gov

Receptor Binding Interactions and Modulation

Beyond enzyme inhibition, imidazo[1,2-a]pyridines can also exert their effects by binding to and modulating the function of various cellular receptors. This can involve either agonizing (activating) or antagonizing (blocking) the receptor's activity. For example, derivatives of this scaffold have been developed as ligands for benzodiazepine (B76468) receptors, which are involved in regulating anxiety and sleep. The well-known hypnotic drug zolpidem is a classic example of an imidazo[1,2-a]pyridine that acts on these receptors. acs.org

The ability of these compounds to interact with a diverse range of receptors underscores their versatility as therapeutic agents. The specific substitutions on the imidazo[1,2-a]pyridine core play a crucial role in determining their receptor binding affinity and selectivity.

Modulation of Cellular Pathways by Imidazo[1,2-a]pyridine Derivatives

The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets triggers a cascade of downstream events that modulate various cellular pathways. This modulation is the ultimate basis for their therapeutic effects.

Anti-Mycobacterial Activity Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-tubercular agents.

The mycobacterial cell wall is a complex and unique structure that is essential for the bacterium's survival and virulence. Several imidazo[1,2-a]pyridine derivatives have been shown to target enzymes involved in the biosynthesis of this crucial cellular component. By inhibiting these enzymes, the compounds disrupt the integrity of the cell wall, leading to bacterial cell death.

In addition to targeting cell wall synthesis, imidazo[1,2-a]pyridines can also interfere with other essential metabolic pathways in mycobacteria. These can include pathways involved in energy production, nutrient uptake, and DNA replication. By disrupting these fundamental processes, the compounds effectively starve the bacteria or prevent them from replicating, ultimately leading to their eradication. The broad-spectrum biological activity of the imidazo[1,2-a]pyridine core, which includes antituberculosis properties, highlights its potential in combating this infectious disease. nih.gov

Targeting Oxidative Phosphorylation (OxPhos) Pathways (e.g., QcrB inhibition)

A key mechanism of action for certain imidazo[1,2-a]pyridine derivatives, particularly in the context of anti-mycobacterial activity, is the targeting of the electron transport chain's oxidative phosphorylation (OxPhos) pathway. Specifically, these compounds have been identified as inhibitors of the ubiquinol (B23937) cytochrome c reductase (QcrB), a crucial enzyme in this pathway.

Studies on imidazo[1,2-a]pyridine (IP) inhibitors against Mycobacterium tuberculosis have demonstrated their potent activity. Through the generation of spontaneous resistant mutants and subsequent whole-genome sequencing, a single nucleotide polymorphism in the qcrB gene was identified, which confers resistance to these compounds. This provides strong evidence that QcrB is a primary target. Gene dosage experiments have further confirmed that the M. bovis BCG QcrB is the target of these inhibitors. The inhibition of QcrB disrupts the electron transport chain, leading to a collapse in cellular energy production and ultimately bacterial death. While these studies focused on the broader class of imidazo[1,2-a]pyridines, they establish a critical mode of action for this chemical scaffold.

Transcriptional Profiling for Mode of Action Indication

To further elucidate the molecular mechanisms of imidazo[1,2-a]pyridine derivatives, transcriptional profiling has been employed. This technique provides a global view of the cellular response to a compound by measuring changes in gene expression. For instance, a transcriptional profiling experiment was conducted on M. tuberculosis treated with a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, a close analog of the subject compound. nih.gov Such studies help to identify the pathways affected by the compound, offering preliminary indications of its mode of action and confirming downstream effects of target engagement. nih.gov This approach is valuable for validating the primary target (like QcrB) and uncovering potential secondary effects or resistance mechanisms.

Anti-Cancer Activity Mechanisms

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-cancer potential through a variety of mechanisms, including the induction of programmed cell death, inhibition of critical cell survival signaling, and halting the cell division cycle.

A primary mechanism by which imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. For example, the selenylated imidazo[1,2-a]pyridine derivative, IP-Se-06, has been shown to be a potent inducer of apoptosis in glioblastoma cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Research has shown that treatment with certain imidazo[1,2-a]pyridine compounds leads to increased levels of key apoptotic proteins. This includes the pro-apoptotic protein Bax and activated caspase-9. The induction of apoptosis by these compounds can be partially dependent on the tumor suppressor protein p53. nih.gov In some cancer cell lines, such as human bladder cancer T24 cells, the induction of apoptosis is linked to G2/M phase cell cycle arrest and is mediated through the generation of reactive oxygen species (ROS). nih.gov

Compound/DerivativeCell LineKey Apoptotic Events
Imidazo[1,2-a]pyridine Cmpd 6Melanoma (A375)Increase in active caspase-9 and Bax; p53-partially mediated nih.gov
IP-Se-06GlioblastomaInduction of apoptosis nih.gov
Genistein (for context)Bladder Cancer (T24)ROS-dependent apoptosis, activation of caspases-3, -8, and -9 nih.gov

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit this pro-survival pathway.

The selenylated derivative IP-Se-06 has demonstrated inhibitory effects on the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells. nih.gov Similarly, another imidazo[1,2-a]pyridine compound was found to reduce the levels of phosphorylated protein kinase B (p-AKT) and the phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov This inhibition of the AKT/mTOR pathway disrupts downstream signaling cascades that promote cell survival and proliferation, thereby contributing to the anti-cancer activity of these compounds. The inhibition of this pathway is a key strategy in cancer therapy, and numerous inhibitors targeting its major nodes (PI3K, AKT, and mTOR) are in development. nih.govmedchemexpress.commedchemexpress.eumedchemexpress.com

Compound/DerivativeCell LineEffect on AKT/mTOR Pathway
Imidazo[1,2-a]pyridine Cmpd 6Melanoma & CervicalReduced levels of p-AKT and p-mTOR nih.gov
IP-Se-06GlioblastomaInhibition of Akt/mTOR/HIF-1α and MAPK signaling nih.gov

In addition to inducing apoptosis, imidazo[1,2-a]pyridines can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cancer cells from proceeding through the phases of division, ultimately leading to a decrease in tumor growth.

Studies have shown that treatment with specific imidazo[1,2-a]pyridine compounds can cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest is often accompanied by an increase in the levels of cell cycle inhibitors like p53 and p21. nih.gov The derivative IP-Se-06 has also been reported to induce cell cycle arrest by causing alterations in the G1 and G2/M phases in glioblastoma cells. nih.gov The ability to disrupt the cell cycle, particularly at the G2/M checkpoint, is a well-established mechanism for many anti-cancer agents. nih.govresearchgate.netmedchemexpress.com

Compound/DerivativeCell LineCell Cycle Effect
Imidazo[1,2-a]pyridine Cmpd 6Melanoma & CervicalG2/M phase arrest nih.gov
IP-Se-06GlioblastomaAlteration in G1 and G2/M phases nih.gov

Anti-Fungal Activity Mechanisms

The imidazo[1,2-a]pyridine scaffold has also been investigated for its anti-fungal properties, particularly against opportunistic pathogens like Candida albicans. scirp.orgscirp.org The mechanism of action for some related heterocyclic compounds involves the disruption of ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane.

One proposed mechanism is the inhibition of lanosterol (B1674476) demethylase, an enzyme in the ergosterol synthesis pathway. nih.gov Inhibition of this enzyme leads to the accumulation of lanosterol and a depletion of ergosterol, which compromises the fungal cell membrane and inhibits growth. nih.gov Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated their activity against resistant strains of C. albicans. scirp.orgscirp.org The anti-fungal efficacy can be influenced by the nature of the substituents on the imidazo[1,2-a]pyridine core. For instance, certain methylated and brominated derivatives of imidazo[1,2-a]pyridinehydrazone have shown notable activity. Furthermore, some derivatives are effective substrates for fungal efflux pumps, such as Cdr1p and Cdr2p, and show enhanced activity in strains where these pumps are deleted. nih.gov

Development of Biochemical and Cellular Assays for Mechanistic Studies

While general methodologies for studying similar compounds exist, specific experimental data, targets, and detailed findings for 3,6-Dimethylimidazo[1,2-a]pyridine are not provided in the reviewed scientific literature. For example, a patent lists this compound among numerous compounds proposed as potential inhibitors of GABA receptor signaling for the treatment of central nervous system injuries, but it does not supply specific assay data for this particular molecule. google.com Similarly, research on 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as inhibitors of the CLK1 kinase has been published, identifying other compounds within the series as potent leads and describing assays that measure the phosphorylation of downstream substrates. nih.gov However, these findings are not specific to this compound.

To understand the biological mechanisms of a compound like this compound, a hypothetical research program would typically employ a range of standard biochemical and cellular assays.

Hypothetical Biochemical Assays

Biochemical assays are performed in a cell-free environment and are fundamental to identifying direct molecular targets and quantifying interactions.

Enzyme Inhibition Assays: If this compound were predicted to be an enzyme inhibitor (e.g., of a kinase or dehydrogenase), its activity would be tested against the purified enzyme. For instance, kinase inhibition can be measured using assays that quantify the phosphorylation of a substrate, while dehydrogenase activity can be monitored by the change in absorbance of cofactors like NADH. evitachem.com The output of these assays is typically an IC₅₀ value, representing the concentration of the compound needed to inhibit 50% of the enzyme's activity.

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to confirm direct binding to a target protein and determine key thermodynamic and kinetic parameters, such as the dissociation constant (Kᴅ).

Hypothetical Cellular Assays

Cellular assays are essential for validating the biological effects of a compound in a living system, providing insights into its cell permeability, target engagement, and functional consequences.

Cell Viability and Proliferation Assays: The initial effect of the compound on various cell lines, particularly cancer cells, would be assessed using colorimetric assays like the MTT or SRB assay. ambeed.comnih.gov These tests measure the metabolic activity or total protein content, respectively, to determine the compound's cytotoxicity and establish an IC₅₀ value for cell growth inhibition.

Target Engagement and Pathway Analysis: To confirm the compound acts on its intended target within the cell, a Cellular Thermal Shift Assay (CETSA) could be performed. Downstream effects on signaling pathways would be investigated using Western blotting to detect changes in the phosphorylation state of key proteins (e.g., AKT, mTOR, STAT3). google.comambeed.com

Functional Cellular Assays: Depending on the therapeutic goal, more specific functional assays would be employed. For an anti-cancer candidate, this would include cell cycle analysis by flow cytometry to see if the compound causes arrest in a specific phase (e.g., G2/M), and apoptosis assays (e.g., Annexin V staining) to determine if it induces programmed cell death. nih.govacs.org

The table below illustrates the types of data that would be generated from such a research effort on imidazo[1,2-a]pyridine derivatives, though specific data for this compound is not currently documented in available literature.

Table 1. Illustrative Data from Mechanistic Assays for Imidazo[1,2-a]pyridine Derivatives

Assay TypeTarget/Cell LineDerivative ClassEndpoint MeasuredIllustrative Finding
Biochemical
Kinase AssayPI3Kα6-(imidazo[1,2-a]pyridin-6-yl)quinazolineIC₅₀Inhibition at nanomolar concentrations. nih.gov
Kinase AssayCLK13,6-disubstituted-imidazo[1,2-a]pyridineIC₅₀Potent inhibition (e.g., 4 nM for compound 9e). nih.gov
Enzyme AssayALDH1A32,6-diphenylimidazo[1,2-a]pyridineIC₅₀Significant in vitro inhibitory activity. evitachem.com
Cellular
Cell ViabilityHCC827 Cancer Cells6-(imidazo[1,2-a]pyridin-6-yl)quinazolineIC₅₀Submicromolar inhibitory activity. nih.gov
Cell Cycle AnalysisHCC827 Cancer Cells6-(imidazo[1,2-a]pyridin-6-yl)quinazolineCell Phase DistributionArrest at G2/M phase. nih.gov
Apoptosis AssayA549 Cancer CellsImidazo[1,2-a]pyridine-oxadiazole hybridAnnexin V Positive CellsInduction of apoptosis. acs.org
Pathway AnalysisCancer Cell LinesNovel Imidazo[1,2-a]pyridineProtein PhosphorylationReduction in p-AKT and p-mTOR levels. ambeed.com

Future Research Directions and Unexplored Avenues for 3,6 Dimethylimidazo 1,2 a Pyridine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has been a subject of extensive research, with numerous methods developed over the years. bio-conferences.org However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key objective for medicinal chemists. Future research in this area for 3,6-dimethylimidazo[1,2-a]pyridine should focus on several key aspects.

One promising avenue is the refinement of one-pot, multicomponent reactions . These reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a streamlined approach to constructing the imidazo[1,2-a]pyridine (B132010) core with diverse substitutions. mdpi.com Developing a one-pot synthesis specifically tailored for this compound, possibly from readily available starting materials, would significantly enhance its accessibility for further studies. Another area of focus should be the application of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and often leads to cleaner products for various imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Furthermore, the exploration of catalyst-free synthetic methods under milder and more environmentally benign conditions is highly desirable. acs.org Research into solid-phase synthesis or flow chemistry approaches could also facilitate the high-throughput synthesis of a library of this compound analogs for biological screening.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]Pyridine Derivatives

MethodologyAdvantagesDisadvantagesRelevance for this compound
Classical Condensation Well-established, reliableOften requires harsh conditions, may have limited substrate scopeFoundation for current syntheses, can be optimized.
One-Pot Multicomponent Reactions High efficiency, atom economy, diversityCan be complex to optimize, potential for side productsHigh potential for streamlined and diverse analog synthesis.
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsRequires specialized equipmentCan significantly accelerate the synthesis of the target compound and its derivatives. bio-conferences.org
Catalyst-Free Synthesis Environmentally friendly, cost-effectiveMay have lower yields or require specific substratesIdeal for developing "green" and sustainable synthetic routes. acs.org
Flow Chemistry High throughput, precise control, scalabilityInitial setup can be expensiveSuitable for large-scale production and library synthesis.

Advanced Structural Modifications for Enhanced Selectivity and Potency

The methyl groups at the 3 and 6 positions of this compound serve as crucial handles for further structural modifications. Future research should systematically explore how alterations at these and other positions on the imidazo[1,2-a]pyridine ring impact the compound's selectivity and potency against various biological targets.

A key strategy is the application of structure-activity relationship (SAR) studies . By synthesizing a library of analogs with diverse substituents at different positions, researchers can identify key structural features that govern biological activity. For instance, in the context of anticancer agents, modifications at the C2 and C3 positions have been shown to be critical for activity. researchgate.net Similarly, for antitubercular agents, specific substitutions on the imidazo[1,2-a]pyridine core have been linked to enhanced potency.

Another important avenue is the design of covalent inhibitors . By incorporating a reactive "warhead" into the this compound scaffold, it may be possible to achieve irreversible binding to a specific target, leading to enhanced potency and duration of action. The imidazo[1,2-a]pyridine nucleus has already been validated as a suitable scaffold for the development of covalent anticancer agents.

Furthermore, the synthesis of hybrids or conjugates by linking this compound with other pharmacophores could lead to compounds with dual or synergistic activities.

Exploration of Novel Biological Targets and Disease Areas

The imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.net For this compound, a key future direction is to expand the scope of its biological evaluation to identify novel targets and therapeutic applications.

A significant area of interest is in the field of kinase inhibition . Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.govnih.gov Screening this compound and its analogs against a broad panel of kinases could uncover novel and selective inhibitors. For instance, 3,6-disubstituted imidazo[1,2-a]pyridines have been identified as a new class of CLK1 inhibitors. nih.gov

Another promising area is the investigation of its potential as a modulator of the STAT3 signaling pathway . STAT3 is a key player in cancer cell proliferation, survival, and metastasis, and inhibitors of this pathway are actively being pursued as cancer therapeutics. nih.gov The imidazo[1,2-a]pyridine scaffold has been used to develop STAT3 inhibitors, suggesting that this compound could also exhibit activity in this area. nih.gov

Furthermore, given the known anti-inflammatory properties of some imidazo[1,2-a]pyridines, exploring the effects of the 3,6-dimethyl derivative on inflammatory pathways, such as the NF-κB signaling pathway , could lead to the development of new anti-inflammatory agents. nih.gov

Table 2: Potential Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinases c-Met, VEGFR2, CLK1, PI3K/mTORCancer, Inflammatory Diseases
Transcription Factors STAT3, NF-κBCancer, Inflammatory Diseases
Enzymes Phosphodiesterases (PDEs)Cancer, Cardiovascular Diseases
Receptors GABA-A ReceptorsCentral Nervous System Disorders

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be powerfully applied to the future development of this compound.

Predictive modeling using AI/ML algorithms can be employed to build quantitative structure-activity relationship (QSAR) models. acs.org These models can predict the biological activity of virtual compounds based on their chemical structure, allowing for the in-silico screening of large virtual libraries of this compound analogs. This can help prioritize the synthesis of the most promising candidates, saving time and resources.

Generative AI models can be used for de novo drug design. By learning from existing data on active imidazo[1,2-a]pyridine derivatives, these models can generate novel molecular structures with desired properties, such as high potency and selectivity for a specific target.

Furthermore, AI and ML can be utilized for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties . This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, enabling their optimization at an early stage of the drug discovery process.

Multidisciplinary Research Collaborations for Comprehensive Evaluation

To fully realize the therapeutic potential of this compound, a multidisciplinary and collaborative research approach is essential. This involves bringing together experts from various fields to conduct a comprehensive evaluation of the compound and its derivatives.

Chemists will be responsible for designing and synthesizing novel analogs with improved properties. Biologists will conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of these compounds against various diseases. Pharmacologists will investigate the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

Computational scientists will play a crucial role in applying AI and ML for compound design and data analysis. Clinicians will provide valuable insights into the unmet medical needs and the potential clinical applications of the developed compounds.

Such collaborative efforts will be critical for accelerating the translation of basic research findings into tangible therapeutic benefits for patients. The journey from a promising chemical scaffold to a clinically approved drug is long and complex, and success often hinges on the synergy of diverse expertise.

Q & A

Q. Basic: What are the common synthetic routes for preparing 3,6-dimethylimidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). For example, reacting 2-amino-4,5-dicyanoimidazole with acetylated pyranones under reflux conditions generates the imidazo[1,2-a]pyridine core . Microwave-assisted multicomponent reactions using 2-aminopyridine derivatives, aldehydes, and trimethylsilylcyanide (TMSCN) have also been optimized for rapid, high-yield synthesis .

Q. Advanced: How can Friedel-Crafts acylation be optimized for selective C-3 functionalization?

Lewis acid-catalyzed Friedel-Crafts acylation is critical for regioselective C-3 substitution. Key parameters include:

  • Catalyst selection : Scandium triflate or iodine improves electrophilic substitution .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and prevent byproduct formation .
  • Temperature control : Reactions at 60–80°C balance reactivity and selectivity .
    Post-reaction purification via column chromatography (e.g., n-hexane/EtOAc gradients) ensures high purity .

Structural and Molecular Interactions

Q. Basic: What structural features influence the stacking behavior of imidazo[1,2-a]pyridines?

X-ray diffraction studies reveal that intermolecular π-π stacking and C–H⋯N/C–H⋯π interactions dominate crystal packing. The position of nitrogen atoms in the bicyclic system dictates stacking geometry, with planar conformations favoring parallel-displaced π-interactions .

Q. Advanced: How do substituents at the 3- and 6-positions affect excited-state intramolecular proton transfer (ESIPT)?

Substituents like cyano or hydroxyl groups enable ESIPT, leading to tunable luminescence. For example, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine exhibits polymorph-dependent emission (yellow to red) due to variations in hydrogen-bonding networks and π-stacking . Computational modeling (TD-DFT) is recommended to predict emission profiles and optimize substituent placement .

Pharmacological Evaluation

Q. Basic: What in vitro assays are used to screen bioactivity of this compound derivatives?

Common assays include:

  • Kinase inhibition : IGF-1 receptor tyrosine kinase inhibition measured via ELISA or fluorescence polarization .
  • Antimicrobial activity : MIC/MBC testing against Gram-positive bacteria (e.g., S. aureus) and fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced: How are in vivo anti-inflammatory properties validated for this scaffold?

  • Animal models : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) assess dose-dependent inhibition of pro-inflammatory cytokines (IL-6, TNF-α) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations post-administration to determine bioavailability and half-life .
  • Histopathology : Tissue sections are analyzed for fibrosis reduction in chronic inflammation models .

Photophysical and Material Science Applications

Q. Advanced: Can this compound derivatives serve as deep-blue emitters in OLEDs?

Yes. The rigid imidazo[1,2-a]pyridine core minimizes non-radiative decay, achieving high photoluminescence quantum yields (PLQY >80%). Substituents like electron-withdrawing groups (e.g., cyano) blue-shift emission to 420–450 nm, suitable for deep-blue OLEDs. Device optimization requires vacuum-deposited thin films and balanced charge transport layers .

Data Contradiction and Reproducibility

Q. Advanced: How to resolve discrepancies in reported biological activities of derivatives?

  • Structural validation : Confirm regiochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, especially for C-3 vs. C-2 substituted isomers .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
  • Meta-analysis : Compare SAR trends across studies; e.g., bulky aryl groups at C-6 enhance kinase inhibition but reduce solubility .

Computational and Experimental Synergy

Q. Advanced: What hybrid methods validate reaction mechanisms for novel derivatives?

  • DFT calculations : Simulate transition states for key steps (e.g., cyclization in microwave-assisted reactions) to confirm proposed mechanisms .
  • In situ monitoring : ReactIR or HPLC tracks intermediate formation during multicomponent reactions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures to guide solubility optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.